molecular formula C20H17N5O3 B3003265 2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891113-59-0

2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No. B3003265
CAS RN: 891113-59-0
M. Wt: 375.388
InChI Key: UVPVWMSHZAVWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and a pyridazine ring . The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, with applications in various areas of drug design . The pyridazine ring is a bioisostere of the purine ring, which has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves several steps, including the formation of the triazole ring and the introduction of various substituents . The choice of substituents can significantly influence the biological activity of the resulting compounds .


Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is characterized by the presence of a 1,2,4-triazole ring and a pyridazine ring . These rings are isoelectronic with the purine ring, suggesting that this compound could interact with biological receptors with high affinity .


Chemical Reactions Analysis

The chemical reactions involving “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” are likely to be influenced by the presence of the 1,2,4-triazole and pyridazine rings . These rings can participate in various types of reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” are likely to be influenced by the presence of the 1,2,4-triazole and pyridazine rings . These rings can contribute to the stability of the compound and its solubility in various solvents .

Scientific Research Applications

Antiproliferative Activity

2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, and its derivatives have shown significant potential in antiproliferative activities. For instance, a study by Ilić et al. (2011) describes the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which have demonstrated inhibitory effects on the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antiviral Properties

Compounds related to 2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide have exhibited notable antiviral activities. Shamroukh and Ali (2008) reported that some novel triazolo[4,3‐b]pyridazine derivatives displayed promising antiviral activity against hepatitis A virus (Shamroukh & Ali, 2008).

Antibacterial and Antifungal Effects

Compounds within this chemical class have also been studied for their antibacterial and antifungal properties. Patel and Patel (2015) synthesized derivatives that showed significant antibacterial activities against both gram-positive and gram-negative bacteria, and antifungal activities against various fungi (Patel & Patel, 2015).

Structural and Computational Analysis

The structural and computational analysis of these compounds offers insights into their potential pharmaceutical applications. For example, Sallam et al. (2021) conducted density functional theory calculations and Hirshfeld surface analysis on a pyridazine analog, contributing to a deeper understanding of its structural properties (Sallam et al., 2021).

Potential Insecticidal Applications

Exploring further applications, Soliman et al. (2020) synthesized a series of compounds, including triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine derivatives, and investigated their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Future Directions

The future research on “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” could focus on exploring its potential applications in medicinal chemistry . The 1,2,4-triazole ring is a versatile scaffold that can be used to design a wide range of biologically active compounds . Therefore, this compound could serve as a starting point for the development of new drugs with improved efficacy and selectivity .

properties

IUPAC Name

2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-27-17-8-4-7-15(19(17)28-2)20(26)22-14-6-3-5-13(11-14)16-9-10-18-23-21-12-25(18)24-16/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPVWMSHZAVWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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